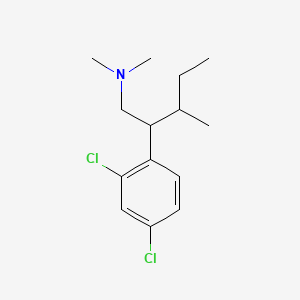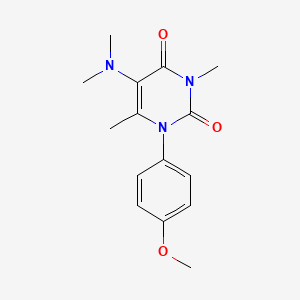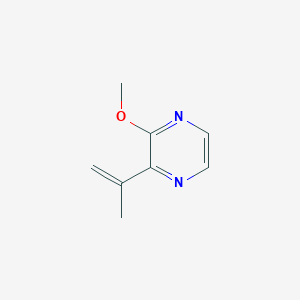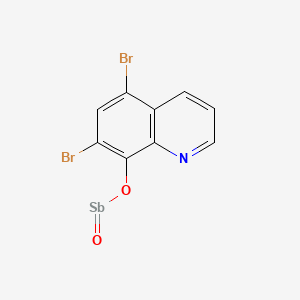
Quinoline, 5,7-dibromo-8-(stibosooxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 5,7-dibromo-8-(stibosooxy)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-8-(stibosooxy)quinoline typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with molecular bromine in the presence of a solvent such as chloroform . The reaction is carried out under controlled conditions to ensure the selective bromination at the 5 and 7 positions. The stibosooxy group can be introduced through subsequent reactions involving antimony-based reagents.
Industrial Production Methods
Industrial production of 5,7-dibromo-8-(stibosooxy)quinoline may involve large-scale bromination processes using environmentally friendly and recyclable brominating agents such as iso-amyl nitrite/HBr or aqueous CaBr2-Br2 . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to their corresponding dihydroquinoline forms.
Common Reagents and Conditions
Bromination: Molecular bromine in chloroform or other solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Bromination: 5,7-dibromo-8-hydroxyquinoline.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,7-dibromo-8-(stibosooxy)quinoline is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent . Its ability to interact with biological targets such as enzymes and DNA makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of quinoline, including 5,7-dibromo-8-(stibosooxy)quinoline, are explored for their therapeutic potential. They are investigated for their efficacy against various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in the manufacturing of high-performance materials.
Mécanisme D'action
The mechanism of action of 5,7-dibromo-8-(stibosooxy)quinoline involves its interaction with molecular targets such as enzymes and DNA. The bromine and stibosooxy groups enhance its binding affinity and reactivity, leading to the inhibition of enzyme activity or disruption of DNA function . These interactions can result in antimicrobial or anticancer effects, depending on the specific biological target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-dibromo-8-hydroxyquinoline: A closely related compound with similar bromination but lacking the stibosooxy group.
8-hydroxyquinoline: The parent compound without bromination or stibosooxy substitution.
5-bromo-8-hydroxyquinoline: A mono-brominated derivative of 8-hydroxyquinoline.
Uniqueness
The presence of both bromine and stibosooxy groups in 5,7-dibromo-8-(stibosooxy)quinoline makes it unique compared to its analogs
Propriétés
Numéro CAS |
35592-46-2 |
|---|---|
Formule moléculaire |
C9H4Br2NO2Sb |
Poids moléculaire |
439.70 g/mol |
Nom IUPAC |
(5,7-dibromoquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C9H5Br2NO.O.Sb/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;;/h1-4,13H;;/q;;+1/p-1 |
Clé InChI |
RJKNHBVKSWCKOC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C(=C(C=C2Br)Br)O[Sb]=O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



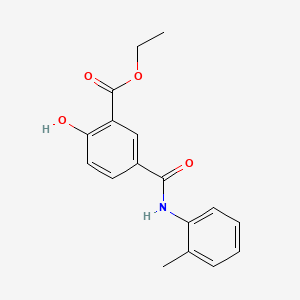
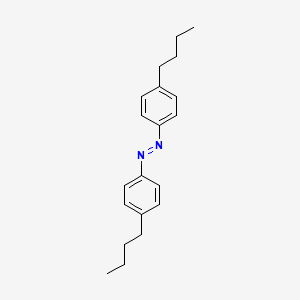
![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
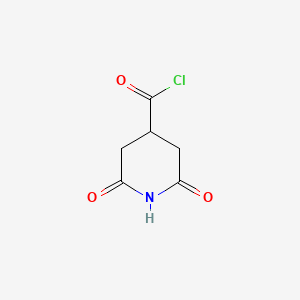
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
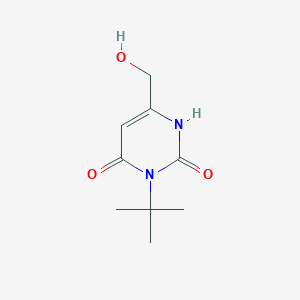
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)

